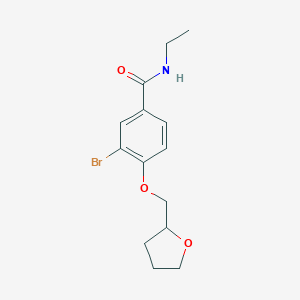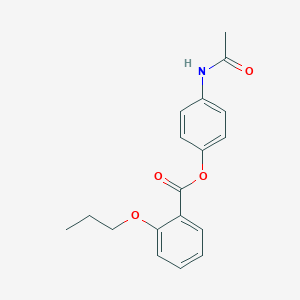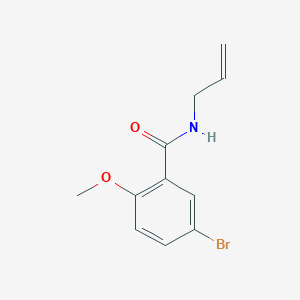![molecular formula C14H20N2O2 B268692 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide, also known as DAPTA, is a small molecule that has gained attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.
科学研究应用
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have potential applications in various scientific fields. In medicine, it has been studied for its ability to inhibit the entry of HIV-1 into host cells, making it a potential candidate for the development of antiviral drugs. In chemistry, it has been used as a ligand for the synthesis of metal complexes. In biology, it has been studied for its ability to bind to opioid receptors, making it a potential candidate for the development of pain-relieving drugs.
作用机制
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is a small molecule that binds to the CD4 receptor on the surface of T cells, preventing the entry of HIV-1 into host cells. It does this by mimicking the structure of the HIV-1 envelope protein, which normally binds to the CD4 receptor to gain entry into the cell. By binding to the CD4 receptor, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide blocks the entry of HIV-1 into the cell, thus inhibiting viral replication.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have a low toxicity profile, making it a potential candidate for the development of antiviral drugs. It has also been found to have a high binding affinity for the CD4 receptor, making it a potent inhibitor of HIV-1 entry into host cells. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to be stable in human serum, suggesting that it may have a long half-life in vivo.
实验室实验的优点和局限性
One of the main advantages of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its potential as a candidate for the development of antiviral drugs. Its low toxicity profile and high binding affinity for the CD4 receptor make it a promising candidate for further study. However, one of the limitations of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide. One direction is the development of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide-based antiviral drugs for the treatment of HIV-1 infection. Another direction is the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential ligand for the synthesis of metal complexes. Additionally, the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential pain-relieving drug through its binding to opioid receptors is another future direction. Further research is needed to fully explore the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide in various scientific fields.
合成方法
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 2,2-dimethylpropan-1-amine, followed by reduction with sodium dithionite and acylation with dimethylamine. The final product is obtained through purification using column chromatography.
属性
产品名称 |
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-10(7-9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
InChI 键 |
YIWFIQCCHGPIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)